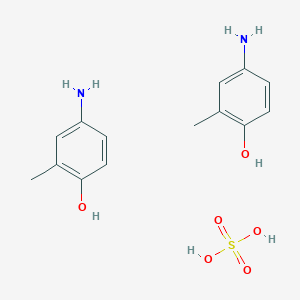
4-amino-2-methylphenol;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methylphenol; sulfuric acid is a compound that combines 4-amino-2-methylphenol with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of phenol and is often used in research and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Amino-2-methylphenol can be synthesized through several methods. One common method involves the reduction of nitro compounds. For instance, nitrobenzene can be reduced using Raney copper in the presence of dilute sulfuric acid to yield 4-amino-2-methylphenol . Another method involves nucleophilic aromatic substitution, where an aryl halide is reacted with a nucleophile under specific conditions .
Industrial Production Methods
Industrial production of 4-amino-2-methylphenol typically involves large-scale reduction processes. The use of catalytic reduction methods, such as hydrogenation in the presence of a catalyst, is common in industrial settings. These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Substitution: Nucleophilic aromatic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in reduction reactions.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Applications De Recherche Scientifique
4-Amino-2-methylphenol; sulfuric acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-amino-2-methylphenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This interaction can disrupt metabolic pathways and affect cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
4-Amino-2-methylphenol is similar to other aminophenols, such as 2-aminophenol and 3-aminophenol. it has unique properties that make it distinct:
4-Amino-2-methylphenol: Known for its strong nucleophilic properties and ability to undergo various substitution reactions.
2-Aminophenol: More prone to oxidation and used primarily in photographic developers.
3-Aminophenol: Relatively stable and less reactive compared to its isomers.
These differences highlight the versatility and unique applications of 4-amino-2-methylphenol in various fields.
Propriétés
Numéro CAS |
4698-30-0 |
|---|---|
Formule moléculaire |
C14H20N2O6S |
Poids moléculaire |
344.39 g/mol |
Nom IUPAC |
4-amino-2-methylphenol;sulfuric acid |
InChI |
InChI=1S/2C7H9NO.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4) |
Clé InChI |
UKRWQRGQHBHTHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)O.CC1=C(C=CC(=C1)N)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







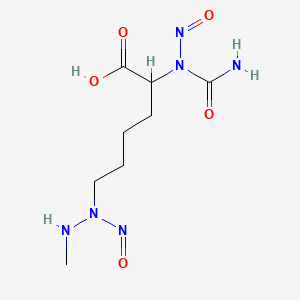
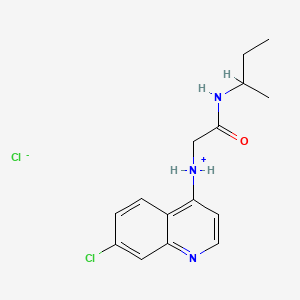

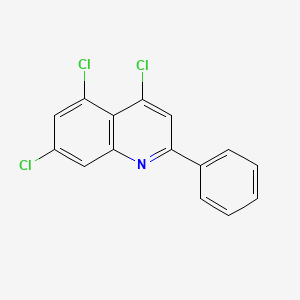
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
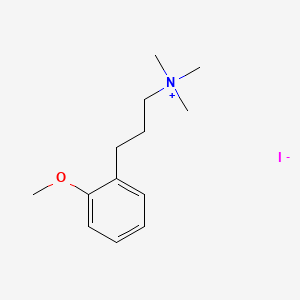

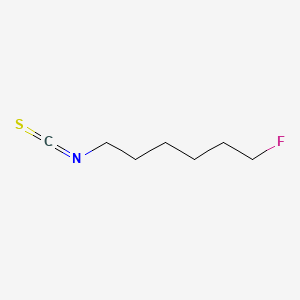
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
